molecular formula C8H8BrNO3 B15233717 Ethyl 4-bromo-6-hydroxypicolinate

Ethyl 4-bromo-6-hydroxypicolinate

Cat. No.: B15233717
M. Wt: 246.06 g/mol
InChI Key: SJDLBMIXEOCQBP-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-hydroxypicolinate is a brominated picolinate ester featuring an ethyl ester group, a hydroxyl substituent at position 6, and a bromine atom at position 4 on the pyridine ring. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ethyl ester enhances lipophilicity, facilitating membrane permeability, while the bromine atom serves as a reactive site for cross-coupling or nucleophilic substitution reactions.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 4-bromo-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-3-5(9)4-7(11)10-6/h3-4H,2H2,1H3,(H,10,11)

InChI Key

SJDLBMIXEOCQBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=O)N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-6-hydroxypicolinate typically involves the bromination of ethyl 6-hydroxypicolinate. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-6-hydroxypicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

  • Substitution reactions yield various substituted picolinates.
  • Oxidation reactions produce carbonyl-containing derivatives.
  • Reduction reactions result in the formation of reduced picolinates.

Scientific Research Applications

Ethyl 4-bromo-6-hydroxypicolinate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-hydroxypicolinate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Ethyl 4-bromo-6-hydroxypicolinate, differing in substituents, ester groups, or oxidation states:

Compound Name CAS Number Key Structural Features Functional Implications
This compound N/A Ethyl ester, Br (C4), OH (C6) High reactivity (Br), moderate polarity (OH)
Methyl 6-bromo-3-fluoropicolinate 1214332-47-4 Methyl ester, Br (C6), F (C3) Enhanced electronegativity (F), lower lipophilicity
6-Bromo-4-methylpicolinic acid 1060804-72-9 Carboxylic acid, Br (C6), CH₃ (C4) High polarity, metal-chelating potential
Ethyl bromopyruvate N/A Ethyl ester, Br, keto group Keto group reactivity (e.g., condensations)
Ethyl levulinate N/A Ethyl ester, ketone, no halogens Solvent properties, biofuel applications

Physicochemical Properties

  • Polarity: The hydroxyl group increases polarity compared to non-hydroxylated analogs like Ethyl bromopyruvate, favoring solubility in polar aprotic solvents .
  • Thermal Stability: Bromine’s electron-withdrawing effect may lower thermal stability relative to non-halogenated esters (e.g., Ethyl levulinate) .

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